2-(Prop-2-yn-1-yl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9N |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-prop-2-ynylquinoline |
InChI |
InChI=1S/C12H9N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h1,3-4,6-9H,5H2 |
InChI Key |
XISJNNRMMHJARF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Prop 2 Yn 1 Yl Quinoline and Analogous Structures
Direct Functionalization and Alkylation Strategies
Direct functionalization methods begin with a quinoline (B57606) or quinoline derivative and introduce the propargyl group onto the heterocyclic ring. These strategies include classical nucleophilic substitution, modern cross-coupling reactions, and direct C-H bond activation.
Propargylation of Quinoline Systems
The direct propargylation of quinoline systems often involves the alkylation of activated quinoline precursors. One common method is the reaction of a quinolin-2(1H)-one with a propargyl halide. For instance, the alkylation of 4-methylquinolin-2(1Н)-one with methallyl chloride, an analogue of propargyl chloride, yields a mixture of N- and O-alkylated products. researchgate.net Similarly, the reaction of 2-allyloxyquinolines, which are structurally related to propargyloxyquinolines, with halogens can lead to further cyclization, forming oxazolo[3,2-a]quinolinium salts. researchgate.net These reactions demonstrate that the nitrogen and oxygen atoms in quinolone systems serve as nucleophilic sites for the introduction of unsaturated alkyl groups like propargyl.
Another approach involves the functionalization of quinoline N-oxides. These substrates can be activated, allowing for the selective introduction of various groups at the C2 position. For example, quinoline N-oxides can be activated by Ts₂O, followed by a nucleophilic attack from a suitable propargyl source. rsc.org
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the synthesis of substituted quinolines. nih.gov These reactions typically couple an organometallic reagent with an organic halide or pseudohalide. youtube.comnih.gov For the synthesis of 2-(prop-2-yn-1-yl)quinoline, a common strategy is the Negishi coupling, which involves the reaction of an organozinc reagent with an organohalide. researchgate.net A plausible route would involve the coupling of a 2-haloquinoline with a propargylzinc reagent in the presence of a palladium catalyst, such as Pd(dppf)Cl₂. researchgate.net The catalytic cycle for these reactions generally involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organometallic partner, and concluding with reductive elimination to yield the product and regenerate the catalyst. youtube.com
The Sonogashira coupling is another key palladium-catalyzed reaction that could be adapted for this purpose, typically coupling a terminal alkyne with an aryl or vinyl halide. While this method is primarily used for direct C-C sp-sp² bond formation, modifications could potentially be used to introduce the entire propargyl group. The efficiency and functional group tolerance of palladium-catalyzed reactions make them highly valuable in modern organic synthesis. nih.govyoutube.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table is a representative summary of common palladium-catalyzed cross-coupling reactions and their components, which can be adapted for the synthesis of propargyl quinolines.
| Reaction Name | Quinoline Substrate (Electrophile) | Propargyl Partner (Nucleophile) | Typical Palladium Precatalyst | Typical Ligand |
| Negishi Coupling | 2-Bromoquinoline or 2-Chloroquinoline | Propargylzinc chloride | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine ligands (e.g., PPh₃, Xantphos) |
| Suzuki Coupling | 2-Bromoquinoline or 2-Iodoquinoline | Propargylboronic acid or ester | Pd(PPh₃)₄ or PdCl₂(dppf) | dppf, SPhos |
| Stille Coupling | 2-Bromoquinoline or 2-Triflyloxyquinoline | Propargylstannane | Pd(PPh₃)₄ | PPh₃ |
C-H Functionalization Strategies
Direct C-H functionalization has emerged as an atom- and step-economical method for modifying heterocyclic compounds. rsc.orgnih.gov This approach avoids the pre-functionalization of starting materials, such as the halogenation required for cross-coupling. nih.gov For quinolines, the C2-H bond is often the most acidic and electronically favorable for activation. nih.gov
Transition metals, particularly rhodium and nickel, are effective catalysts for the direct C-H alkenylation and alkynylation of quinolines. nih.govmdpi.com For example, a rhodium-catalyzed system can achieve the C2-alkylation of quinoline N-oxides. nih.gov A proposed mechanism often begins with the coordination of the metal to the quinoline's nitrogen atom (or the oxygen in N-oxides), facilitating a C-H activation step to form a metallacyclic intermediate. rsc.orgnih.gov This intermediate can then react with an alkyne, such as a propargyl derivative, through migratory insertion, followed by reductive elimination or another terminating step to yield the C2-functionalized quinoline. nih.gov Nickel-catalyzed systems have also been used for the C2-alkenylation of quinoline with internal alkynes, a process that could be adapted for alkynylation. mdpi.com
Table 2: Selected C-H Functionalization Approaches for Quinolines This table summarizes representative catalytic systems for the direct functionalization of quinoline's C-H bonds.
| Catalyst System | Quinoline Substrate | Coupling Partner | Typical Reaction Conditions | Position Functionalized |
| Rhodium(III) complexes | Quinoline N-oxide | Alkynes/Alkenes | Oxidant (e.g., Cu(OAc)₂), Solvent (e.g., DCE), Heat | C2 or C8 |
| Palladium(II) acetate (B1210297) | Quinoline N-oxide | Aryl Tosylates | Ligand (e.g., X-Phos), Base (e.g., CsF), Solvent (t-BuOH/Toluene) | C2 |
| Nickel(0) complexes | Quinoline | Internal Alkynes | Lewis acid (e.g., ZnMe₂), Solvent (e.g., Toluene), Heat | C2 |
Cycloaddition and Annulation Routes to Propargyl Quinoline Scaffolds
These methods construct the quinoline ring from acyclic or simpler cyclic precursors, where the propargyl group is incorporated into one of the starting materials. This approach allows for the synthesis of complex quinoline derivatives by embedding the desired functionality from the outset.
Friedländer Condensation Variants for Quinoline Synthesis
The Friedländer synthesis is a classic and versatile method for constructing the quinoline core. wikipedia.orgorganicreactions.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. organicreactions.orgnih.govnih.gov To synthesize a this compound using this method, a ketone bearing the propargyl group is required.
Specifically, the reaction would involve the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone with 4-pentyn-2-one. The reaction proceeds first through the formation of an imine or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring. wikipedia.orgnih.gov The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted quinolines, provided the appropriately functionalized precursors are available. nih.gov
Table 3: Friedländer Synthesis for 2-Substituted Quinolines
| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Product |
| 2-Aminobenzaldehyde | 4-Pentyn-2-one | Acid (e.g., p-TsOH) or Base (e.g., NaOH) | This compound |
| 2-Aminoacetophenone | 4-Pentyn-2-one | Acid or Base | 4-Methyl-2-(prop-2-yn-1-yl)quinoline |
Oxidative Annulation and Metal-Catalyzed Cyclizations
Modern synthetic methods increasingly rely on metal-catalyzed annulation reactions to build heterocyclic scaffolds. mdpi.com These reactions often involve C-H activation and offer high efficiency and regioselectivity. acs.org Rhodium(III)-catalyzed oxidative annulation is a prominent strategy for quinoline synthesis. acs.orgsnnu.edu.cn In a typical reaction, an aniline (B41778) derivative undergoes chelation-assisted C-H activation, followed by coupling with two alkyne molecules to construct the quinoline ring. snnu.edu.cn To specifically synthesize a 2-propargylquinoline, one of the alkyne coupling partners would need to be a propargyl-substituted alkyne.
Other metal-catalyzed cyclizations utilize N-propargylamines as versatile building blocks for various nitrogen-containing heterocycles, including quinolines. researchgate.net For example, gold-catalyzed cascade annulation of propargylic silyl (B83357) ethers with anthranils provides a modular route to quinoline derivatives under mild conditions. nih.gov Furthermore, the cyclization of propargylamines can be controlled to produce either quinolines or other isomers like 1-azadienes, depending on the reaction conditions and catalytic system employed. nih.gov These methods highlight the power of transition metal catalysis in orchestrating complex bond formations to rapidly assemble the quinoline core. organic-chemistry.org
Synthesis from N-Propargylamines
A prominent method for the synthesis of quinoline derivatives from N-propargylamines involves transition metal-catalyzed cyclization. For instance, palladium-catalyzed cyclization of propargylamines has been shown to be an effective method for generating functionalized quinoline heterocycles. A general procedure for such transformations involves reacting the N-propargylamine substrate with a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in a suitable solvent like toluene (B28343) at elevated temperatures. These reactions are typically carried out under an air atmosphere and proceed over several hours to afford the desired quinoline products. While specific yields for this compound are not extensively reported, analogous 2,4-disubstituted quinolines have been synthesized in good to excellent yields using this methodology.
The reaction mechanism is believed to proceed through the coordination of the palladium catalyst to the alkyne moiety of the N-propargylamine, followed by an intramolecular aminopalladation or carbopalladation, leading to the formation of a vinylpalladium intermediate. Subsequent reductive elimination or other catalytic turnovers then generate the quinoline ring system. The specific reaction pathway and the final product can be influenced by the nature of the substituents on the N-propargylamine and the reaction conditions employed.
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinolines from simple starting materials in a one-pot fashion. The A³ coupling (aldehyde-alkyne-amine) reaction is a particularly relevant MCR for the synthesis of propargylamines, which can then be further transformed into quinolines.
In the context of synthesizing this compound analogs, a three-component reaction of an aniline, an aldehyde, and a terminal alkyne can be employed. This reaction is typically catalyzed by a metal salt, with gold catalysts showing particular promise in achieving the synthesis of 2,4-disubstituted quinolines. For example, a triazole-gold (TAAu) catalyst has been utilized to promote the A³ coupling reaction to generate propargylamine (B41283) intermediates, which then undergo in situ cyclization to form the quinoline ring. This approach has been successful in producing 4-alkyl and 2-alkyl substituted quinolines with good yields. The reaction is generally carried out at elevated temperatures, often around 110°C, for 24 to 36 hours.
The versatility of the MCR approach allows for the introduction of a wide range of substituents onto the quinoline core by simply varying the starting aldehyde, amine, and alkyne components.
Sustainable and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. This includes the use of microwave irradiation to accelerate reactions and the development of catalyst-free and solvent-free protocols.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. In the synthesis of quinoline derivatives, microwave irradiation can significantly reduce reaction times compared to conventional heating methods.
For instance, the synthesis of N-propargyltetrahydroquinoline derivatives has been efficiently achieved using microwave irradiation. While not a direct synthesis of this compound, this demonstrates the applicability of microwave heating for reactions involving propargylamine precursors. The synthesis of quinolines and dihydroquinolines from anilines and alkyl vinyl ketones on a solid support (silica gel impregnated with indium(III) chloride) under solvent-free microwave irradiation has also been reported, highlighting a green and efficient one-pot procedure. ias.ac.in These methods often lead to high yields in very short reaction times.
The table below summarizes representative examples of microwave-assisted synthesis of quinoline derivatives, showcasing the efficiency of this technique.
| Starting Materials | Product | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Anilines, Alkyl vinyl ketones | Quinolines/Dihydroquinolines | InCl₃/SiO₂, MW, solvent-free | 2-10 min | 85-95 | ias.ac.in |
| 2-Aminobenzophenone, Dicarbonyl compounds | Polysubstituted quinolines | Nafion NR50, Ethanol, MW, 200°C | 60 min | 43-95 | nih.gov |
Catalyst-Free and Environmentally Benign Protocols
The development of catalyst-free synthetic methods is a key goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. Several catalyst-free approaches for the synthesis of quinolines have been reported.
One such strategy involves the functionalization of C(sp³)–H bonds and a tandem cyclization of 2-methylquinolines with 2-styrylanilines. acs.org This method avoids the use of transition metals and provides an environmentally friendly route to functionalized quinolines in moderate to excellent yields. acs.org Although this does not directly produce a propargyl-substituted quinoline, it exemplifies the trend towards catalyst-free methodologies.
Another approach is the nucleophilic substitution of hydrogen in quinolines using acylethynylpyrroles, which proceeds at elevated temperatures in solvents like acetonitrile (B52724) or toluene to stereoselectively yield 2-substituted quinolines without the need for a catalyst. rsc.org Furthermore, a metal-free protocol for the synthesis of 2-substituted quinolines has been developed via a [4+2] cycloaddition reaction of 2-aminobenzaldehydes and ketones. acs.org
These catalyst-free methods, while not all directly yielding this compound, represent important progress in the sustainable synthesis of the broader quinoline family and offer potential avenues for the future development of greener routes to the target compound.
Reactivity Profiles and Transformational Chemistry of 2 Prop 2 Yn 1 Yl Quinoline
Alkyne-Centric Transformations
The presence of a terminal alkyne group in 2-(prop-2-yn-1-yl)quinoline makes it a versatile substrate for a variety of chemical transformations. These reactions primarily target the carbon-carbon triple bond, leading to the formation of diverse molecular architectures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. nih.govacs.org This reaction has been extensively utilized to conjugate this compound and its derivatives with various azide-containing molecules.
The reaction of this compound derivatives with organic azides in the presence of a copper(I) catalyst affords 1,4-disubstituted 1,2,3-triazole adducts. researchgate.netresearchgate.net This transformation is highly reliable and provides a straightforward method for linking the quinoline (B57606) scaffold to other molecular fragments. nih.govnih.gov For instance, various propargyl quinoline derivatives have been successfully reacted with azides like 4-azidocoumarin (B3182978) to produce coumarin-1,2,3-triazole hybrids connected to a quinoline framework. researchgate.neteie.gr The reaction is typically carried out using a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ, or directly using a Cu(I) salt such as copper(I) iodide. researchgate.neteie.gr
The versatility of this reaction is demonstrated by the successful synthesis of a wide range of triazole-quinoline hybrids. For example, 4-(prop-2-yn-1-yloxy)quinolin-2(1H)-one has been reacted with various 4-azidoquinolin-2(1H)-ones to generate novel 1,2,3-triazole/bis-2(1H)-quinolinone hybrids. mdpi.com Similarly, N-(prop-2-yn-1-yl)quinolin-8-amine has been utilized in CuAAC reactions to synthesize glycoconjugates of 8-aminoquinoline. mdpi.com
Table 1: Examples of CuAAC Reactions with Propargyl Quinoline Derivatives
| Propargyl Quinoline Derivative | Azide (B81097) | Catalyst System | Product | Reference |
| 6-(Prop-2-yn-1-yloxy)quinoline | 4-Azidocoumarin | CuSO₄·5H₂O / Sodium Ascorbate or CuI / Et₃N | Coumarin-1,2,3-triazole-quinoline hybrid | researchgate.neteie.gr |
| 4-(Prop-2-yn-1-yloxy)quinolin-2(1H)-one | 4-Azidoquinolin-2(1H)-ones | Not specified | 1,2,3-Triazole/bis-2(1H)-quinolinone hybrids | mdpi.com |
| N-(Prop-2-yn-1-yl)quinolin-8-amine | Azido-functionalized sugars | CuSO₄·5H₂O / Sodium Ascorbate | 8-Aminoquinoline glycoconjugates | mdpi.com |
| 1-(Prop-2-yn-1-yl)quinolin-4(1H)-one | 4-Azidocoumarin | CuSO₄·5H₂O / Sodium Ascorbate or CuI / Et₃N | Triazole-derivative | researchgate.neteie.gr |
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. acs.org This is followed by coordination of the azide to the copper center and subsequent cyclization to form a six-membered copper-triazolide intermediate. Protonolysis of this intermediate then releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. acs.org The reaction is highly regioselective, exclusively yielding the 1,4-isomer. acs.orgbeilstein-journals.org The rate of the CuAAC reaction can be significantly accelerated, by factors of up to 10⁷ compared to the uncatalyzed Huisgen cycloaddition. beilstein-journals.org
The choice of solvent and ligands can influence the reaction rate and efficiency. Common solvent systems include mixtures of water with organic solvents like acetone (B3395972) or t-butanol. eie.grnih.gov Ligands such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) derivatives can further enhance the reaction rate. beilstein-journals.org
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a metal-free alternative to CuAAC that utilizes strained cyclooctynes. nih.govd-nb.info The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at room temperature without the need for a catalyst. nih.govd-nb.info While the core structure of this compound does not inherently possess the required strain for SPAAC, it can be conceptually linked to a strained system. For instance, the alkyne moiety of this compound could be reacted with a molecule that contains a strained ring and an azide group.
The rate of SPAAC is influenced by the structure of both the cycloalkyne and the azide. d-nb.info For example, the reaction of aromatic azides with bicyclo[6.1.0]nonyne (BCN) is significantly faster than with dibenzoannulated cyclooctyne (DIBAC). d-nb.info
Transition Metal-Catalyzed Alkyne Cyclizations and Functionalizations
The propargyl group of this compound is a versatile handle for various transition metal-catalyzed reactions beyond cycloadditions. These transformations can lead to the formation of new heterocyclic rings and functionalized quinoline derivatives.
Several transition metals, including palladium, copper, gold, and silver, have been employed to catalyze the cyclization and functionalization of alkyne-containing quinolines. ias.ac.in For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org Silver catalysts have been used for the cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines to yield imidazo[1,2-a]pyridines, a reaction that could potentially be applied to analogous quinoline substrates. researchgate.net
In a specific example, N-propargyl aniline (B41778) derivatives have been shown to undergo tin(II) and indium(III) catalyzed cyclizations to form quinolines and quinoxalines. rsc.orgrsc.org However, attempts to cyclize 2-(prop-2-yn-1-yloxy)aniline (B1278191) using SnCl₂·2H₂O were unsuccessful, indicating a dependence on the specific substrate and catalytic system. rsc.org
Hydration and Hydroamination Reactions of the Propargyl Moiety
The alkyne functionality of this compound can undergo hydration and hydroamination reactions, which involve the addition of water or an amine across the triple bond, respectively. These reactions are often catalyzed by transition metals.
While specific examples for the hydration and hydroamination of this compound itself are not prevalent in the provided search results, the general reactivity of propargyl amines and related structures suggests these transformations are feasible. For instance, the hydroamination of N-(prop-2-yn-1-yl)pyridine-2-amines is a known method for synthesizing imidazo[1,2-a]pyridines. researchgate.net Intermolecular hydroamination of conjugated ynones with amines is a well-established reaction, often proceeding at elevated temperatures to yield enaminones. uib.no These enaminones can then undergo subsequent intramolecular cyclizations to form various heterocyclic systems, including quinolines. uib.no
Quinoline Core Reactivity and Post-Synthetic Derivatization
The reactivity of the this compound core is a subject of significant interest, allowing for a wide array of post-synthetic modifications. These modifications can be broadly categorized into reactions involving the quinoline ring itself and those that leverage the unique reactivity of the propargyl group. The functionalization of the quinoline scaffold is a transformative strategy in modern synthetic chemistry, enabling the precise and selective introduction of diverse functional groups to expand the chemical space and enhance the pharmacological profile of quinoline derivatives. rsc.org
Electrophilic and Nucleophilic Substitutions on the Quinoline Ring
The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions. Quinoline is a weak tertiary base that can form salts with mineral acids and generally participates in reactions similar to both benzene (B151609) and pyridine (B92270). researchgate.net
Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophiles compared to benzene due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution typically occurs on the benzene ring portion of the quinoline system, preferably at positions 5 and 8. However, the presence of activating or deactivating groups, including the 2-(prop-2-yn-1-yl) substituent, can influence the position of substitution. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines, a key route to quinoline derivatives, proceeds via an intramolecular nucleophilic attack of the aniline's aromatic ring onto an activated triple bond, highlighting the ring's capacity to act as a nucleophile in the presence of a strong electrophile. acs.org This reaction often yields 3-haloquinolines when electrophiles like I₂, Br₂, or ICl are used. acs.orgresearchgate.net While this describes the synthesis, it underscores the principle of electrophilic attack leading to substitution on the quinoline precursor ring.
Nucleophilic Aromatic Substitution: The pyridine ring of quinoline is electron-deficient and thus more susceptible to nucleophilic attack, particularly at positions 2 and 4. The presence of a leaving group, such as a halogen, at these positions facilitates nucleophilic substitution. For example, 4-chloro-8-methylquinolin-2(1H)-one readily undergoes nucleophilic substitution of the 4-chloro group with various nucleophiles, including sulfanyl, hydrazino, azido, and amino groups. researchgate.net Similarly, 4-chloro-1-methyl-3-phenylsulfanyl-2-quinolone reacts with sodium azide in dimethylformamide to yield the corresponding 4-azido derivative in almost quantitative yield. mdpi.com These examples, while on substituted quinolinone cores, demonstrate the general reactivity pattern for nucleophilic substitution on the quinoline heterocycle.
| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |
| Electrophilic Substitution | 5 and 8 (preferred) | Standard electrophiles | Substituted quinoline | researchgate.net |
| Nucleophilic Substitution | 2 and 4 (preferred) | Nucleophiles (e.g., amines, azide) with a leaving group | Substituted quinoline | researchgate.netmdpi.com |
Functionalization of the Quinoline Heterocycle
The functionalization of the quinoline heterocycle beyond classical substitution reactions has seen significant advancements, particularly through C-H bond functionalization. rsc.org These methods allow for the direct introduction of new functional groups onto the quinoline core without pre-functionalized starting materials.
Direct C-H functionalization can be directed to various positions of the quinoline ring by carefully selecting catalysts, reaction conditions, and directing groups. rsc.org For example, iridium-catalyzed borylation of quinoline occurs with high regioselectivity at the C3 position. nih.gov Palladium-catalyzed C3-alkenylation of quinolines has also been achieved using silver carbonate as a base in DMF at 140 °C. nih.gov Furthermore, quinoline N-oxides can serve as valuable intermediates for functionalization. A Lewis acid-catalyzed dehydrogenative coupling of tertiary propargylic alcohols with quinoline N-oxides has been developed to synthesize 2-(quinolin-2-yl)prop-2-en-1-ones. acs.org
Another approach to functionalization involves the modification of existing substituents. For instance, 2-chloro-3-formylquinolines can be derivatized through reactions like the Sonogashira coupling. chim.it
| Functionalization Method | Position | Catalyst/Reagents | Product | Reference |
| C-H Borylation | C3 | [IrCl(cod)]₂/dtbpy | 3-Borylated quinoline | nih.gov |
| C-H Alkenylation | C3 | Pd(OAc)₂, Ag₂CO₃ | 3-Alkenylquinoline | nih.gov |
| Dehydrogenative Coupling | C2 | Lewis Acid, Quinoline N-oxide | 2-(Quinolin-2-yl)prop-2-en-1-one | acs.org |
Coordination Chemistry and Applications in Catalysis
Heterogeneous Catalysis and Supported Catalytic Systems
Immobilization Strategies for Enhanced Recyclability
The terminal alkyne group in 2-(Prop-2-yn-1-yl)quinoline offers a versatile handle for covalent attachment to a variety of solid supports, paving the way for the development of robust and recyclable heterogeneous catalysts. Several immobilization strategies can be envisaged for this purpose, drawing inspiration from established methodologies for anchoring organic ligands and metal complexes.
One prominent strategy involves the use of "click" chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction can be employed to link the terminal alkyne of this compound to an azide-functionalized support. A wide range of materials can be modified to bear azide (B81097) groups, including silica, magnetic nanoparticles (e.g., Fe₃O₄), polymers, and graphene oxide. The resulting triazole linkage is chemically stable, ensuring minimal leaching of the catalytic component during the reaction and subsequent workup.
Another viable approach is the Sonogashira cross-coupling reaction , which can be used to form a carbon-carbon bond between the terminal alkyne of the quinoline (B57606) derivative and a support material bearing an aryl halide. This method provides a strong covalent linkage and has been successfully employed for the immobilization of various organic molecules on solid supports.
Furthermore, the quinoline nitrogen atom can be utilized for immobilization. For instance, quaternization of the nitrogen with a suitable alkyl halide-functionalized support would result in an ionically-linked supported catalyst. While this interaction is generally weaker than a covalent bond, it can be a straightforward method for immobilization.
The selection of the support material is as crucial as the immobilization chemistry. The ideal support should be chemically inert, mechanically stable, and possess a high surface area to allow for high catalyst loading and accessibility of the active sites. Porous materials like mesoporous silica (e.g., SBA-15, MCM-41) and metal-organic frameworks (MOFs) are excellent candidates due to their well-defined pore structures and tunable surface properties.
The following table summarizes potential immobilization strategies for this compound and the advantages they offer in terms of recyclability.
| Immobilization Strategy | Support Material (Example) | Linkage Type | Key Advantages |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized silica (SiO₂) | Covalent (Triazole) | High efficiency, mild reaction conditions, stable linkage. |
| Sonogashira Cross-Coupling | Aryl halide-functionalized polymer | Covalent (C-C) | Strong and stable bond, versatile for various supports. |
| Quaternization | Alkyl halide-functionalized magnetic nanoparticles (Fe₃O₄) | Ionic | Simple procedure, easy magnetic separation of the catalyst. |
| Coordination to Metal Centers on Support | Metal-organic framework (MOF) | Coordinative | High catalyst loading, potential for synergistic effects. |
These immobilization techniques pave the way for the development of highly efficient and recyclable heterogeneous catalysts based on this compound, enhancing their practical utility in a wide range of chemical transformations.
Advanced Materials Science Applications of 2 Prop 2 Yn 1 Yl Quinoline Derivatives
Polymer Chemistry and Macromolecular Functionalization
The introduction of 2-(Prop-2-yn-1-yl)quinoline into polymer science has opened new avenues for creating functional macromolecules with tailored properties. The alkyne group provides a convenient site for post-polymerization modification, enabling the synthesis of complex polymer architectures.
The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant, is a powerful tool for the side-chain functionalization of polymers. ugent.be Linear polymers containing alkyne groups along their backbone can be synthesized by incorporating alkyne-functionalized diols. ugent.be These alkyne-containing polymers can then be modified by reacting them with various azide (B81097) compounds through click chemistry. ugent.be This approach allows for the creation of a diverse range of functionalized polymers from a common precursor. For instance, alkyne-functionalized polyurethanes have been synthesized and subsequently modified with azide-containing molecules, demonstrating the versatility of this method. ugent.be
The combination of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) with click chemistry has enabled the synthesis of complex and well-defined polymeric architectures. acs.org An alkyne-functionalized initiator can be used to produce a polymer with a terminal alkyne group and a halogen at the other end. Subsequent nucleophilic substitution of the halogen with sodium azide yields a heterobifunctional telechelic polymer, ready for further modification via click reactions. acs.org
The synthesis of novel triazole-linked chloroquinoline derivatives has been achieved through a copper(I)-mediated click reaction between 7-chloro-N-(prop-2-yn-1-yl)quinolin-4-amine and various azidoamines, yielding products with potential antiplasmodial activity. nih.gov This highlights the utility of click chemistry in creating complex molecules with specific biological functions.
A general synthetic route to prepare (E)-N-benzylidene-2-(prop-2-yn-1-yloxy)quinolin-3-amine derivatives involves the O-propargylation of 2-hydroxyquinoline-3-carbaldehyde, followed by condensation with various aryl amines. mdpi.com The resulting propargylated quinoline (B57606) carbaldehyde serves as a key intermediate for further functionalization. mdpi.com
| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |
| 7-chloro-N-(prop-2-yn-1-yl)quinolin-4-amine | Azidoamines | Triazole-linked chloroquinoline derivatives | CuAAC Click Chemistry | nih.gov |
| 2-hydroxyquinoline-3-carbaldehyde | Propargyl bromide | 2-(prop-2-yn-1-yloxy)quinoline-3-carbaldehyde | O-propargylation | mdpi.com |
| Alkyne-functionalized polyurethane | Azide compounds | Functionalized polyurethane | Click Chemistry | ugent.be |
| Alkyne-functionalized initiator | Monomer, then Sodium Azide | Heterobifunctional telechelic polymer | ATRP and Nucleophilic Substitution | acs.org |
Hydrogels, which are three-dimensional polymer networks, can be fabricated using click chemistry. nih.gov The reaction between an azide-functionalized polymer and a telechelic acetylene (B1199291) precursor, such as a derivative of this compound, can lead to the rapid and specific formation of a hydrogel network. nih.gov This method offers a simple and efficient way to create these water-absorbent materials. nih.gov
Dendrimers, highly branched and well-defined macromolecules, can also be functionalized using click chemistry. acs.org The divergent growth approach, coupled with the efficiency of the CuAAC reaction, allows for the synthesis of high molecular weight dendronized polymers. acs.org For example, a polymer backbone can be functionalized with dendrons carrying multiple alkyne groups, which can then be reacted with azide-functionalized molecules to create complex, three-dimensional structures. acs.org Dendrimers can also act as templates for the synthesis of inorganic nanoparticles within a polymer matrix. nist.gov Polyamidoamine (PAMAM) dendrimers, for instance, can be dispersed in a hydrophilic polymer network and used to template the formation of metal nanoclusters. nist.govnih.gov
Design and Development of Functional Materials
The unique properties of the quinoline moiety, such as its photoluminescence and electron-accepting nature, make its derivatives valuable components in the design of functional materials.
Quinoline derivatives are known for their photoactive properties and are investigated for use in luminescent materials. researchgate.net The conjugated system of the quinoline ring can be modified to tune its optical properties. For instance, a new class of conjugated quinoline derivatives, N-(quinolin-3-ylmethylene)anilines, have been synthesized and their optical properties studied. mdpi.com These compounds exhibit photoluminescence and their absorption and emission characteristics can be investigated using spectroscopy. mdpi.com
Fluorescent organic nanoparticles (FONs) are another area where quinoline derivatives find application. These nanoparticles can be prepared through the nanoprecipitation of hydrophobic dyes in water. mdpi.comrsc.org The photophysical properties of these FONs can be engineered at the molecular level. mdpi.com For example, novel FONs have been prepared via the hydrothermal treatment of maltose (B56501) and polyethyleneimine in water, exhibiting tunable luminescence. rsc.org While not directly involving this compound, this demonstrates a general principle applicable to suitably designed quinoline derivatives. The incorporation of quinoline moieties into such nanoparticles could lead to new materials for bioimaging and sensing applications. rsc.orgnih.gov
| Quinoline Derivative | Material Type | Potential Application | Key Feature | Ref. |
| (E)-4-methyl-N-((2-(prop-2-yn-1-yloxy)quinolin-3-yl)methylene)aniline | Photoactive material | Optoelectronics, Lasers | Photoluminescence | mdpi.com |
| N/A (General Principle) | Fluorescent Organic Nanoparticles | Bioimaging | Tunable Luminescence | rsc.org |
The quinoline scaffold can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular assemblies. rsc.orgrsc.org These interactions can direct the self-assembly of molecules into well-defined architectures. For example, quinoline-2,3-dicarboxylic acid has been shown to form different supramolecular networks with zinc(II) ions depending on the reaction conditions. rsc.org
"Smart" materials, which respond to external stimuli, can be developed using cellulose (B213188) and other polysaccharides as a base. nih.govscirp.org These materials can be fabricated through chemical modifications or by physically incorporating or blending functional molecules. nih.gov The propargyl group of this compound provides a handle to chemically attach it to a polysaccharide backbone, potentially creating smart materials that respond to changes in their environment, such as pH or temperature. nih.govscirp.org Short peptides have also been used to create smart antifouling materials that form non-toxic and biocompatible coatings. rsc.org
Surface Modification and Coating Technologies
The ability to alter the surface properties of materials is critical in many technological applications. Coating technology involves applying a thin layer of material to a surface to enhance its durability, functionality, or aesthetics. ebsco.com The propargyl group of this compound makes it a candidate for surface modification through click chemistry.
By anchoring azide-functionalized molecules to a surface, a subsequent reaction with this compound can create a quinoline-functionalized surface. This can be used to impart specific properties, such as hydrophobicity, biocompatibility, or photoactivity, to the underlying substrate. This approach offers a versatile method for creating functional surfaces for a wide range of applications, from biomedical devices to electronic components. ebsco.comgoogle.com For example, thin films of a quinoline derivative have been deposited on substrates using spin-coating to create heterostructures for potential use in optoelectronic devices. scielo.brresearchgate.net
Computational Chemistry and Mechanistic Elucidation of 2 Prop 2 Yn 1 Yl Quinoline Chemistry
Density Functional Theory (DFT) Studies
Density Functional Theory has become a cornerstone of computational chemistry for investigating the properties of quinoline-based compounds. These studies provide a theoretical framework for understanding electronic behavior, spectroscopic characteristics, and reaction pathways.
The electronic properties of molecules are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.
While specific DFT studies on the parent 2-(prop-2-yn-1-yl)quinoline are not extensively documented, research on closely related derivatives provides significant insight. For instance, DFT calculations have been performed on various 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate derivatives using the B3LYP functional with a 6-311G(d,p) or similar basis set.
In a study of 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO and LUMO were found to be localized across the entire quinoline (B57606) ring system. The calculated HOMO energy was -6.3024 eV and the LUMO energy was -2.6040 eV, resulting in an energy gap of 3.6984 eV. nih.govbohrium.com Similarly, for benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.0319 eV. acs.org This relatively large energy gap suggests high kinetic stability for these molecules. The analysis of frontier orbitals is crucial for predicting how these molecules will interact with other reagents, with the HOMO region indicating sites for electrophilic attack and the LUMO region indicating sites for nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies for this compound Derivatives
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | -6.3024 | -2.6040 | 3.6984 | nih.govbohrium.com |
| benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | -6.6439 | -2.6120 | 4.0319 | acs.org |
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. mdpi.com For derivatives of this compound, theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra have shown good agreement with experimental findings. sioc-journal.cnmsu.edu
Theoretical vibrational frequencies (IR) are typically calculated and scaled by a factor to correct for anharmonicity and basis set deficiencies, often showing a strong correlation with experimental FT-IR spectra. msu.edu Likewise, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing valuable data for structural elucidation. pku.edu.cn
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). tandfonline.com For a series of (E)-N-((2-(prop-2-yn-1-yloxy)quinolin-3-yl)methylene)anilines, TD-DFT simulations were used to model the UV-Vis spectra and understand the electronic transitions involved. researchgate.net These computational tools allow for a detailed assignment of spectral bands to specific molecular orbitals and electronic transitions, enhancing the interpretation of experimental results.
Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. While specific mechanistic studies on this compound are scarce, research on related o-alkynylquinoline systems provides a model for its potential reactivity.
The propargyl group is a versatile functional handle for various transformations. For example, studies on o-alkynylquinoline aldehydes have detailed their TBHP-promoted oxidative cyclization to form pyrano[4,3-b]quinolin-1-ones. rsc.org DFT calculations on such systems can clarify the radical mechanism, involving the oxidation of the aldehydic C-H bond followed by an intramolecular 6-endo-dig cyclization. rsc.org Other potential reactions for the alkyne moiety include metal-catalyzed cyclizations and cycloadditions. DFT has been used to investigate the mechanism of Ni-catalyzed intramolecular cyclization of alkynones and Cu-catalyzed Ullmann C-O coupling reactions, revealing detailed pathways involving oxidative addition, ligand exchange, and reductive elimination. sioc-journal.cnimperial.ac.uk Such computational approaches could be applied to predict the outcomes and understand the mechanisms of similar reactions starting from this compound, for instance, in the synthesis of fused heterocyclic systems. Identifying the transition state structures and their corresponding energy barriers is key to predicting reaction feasibility and selectivity. e-bookshelf.denih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, solvent effects, and interactions with biological macromolecules. For quinoline derivatives, MD simulations have been particularly useful in the context of drug design.
In several studies, MD simulations were performed on newly designed quinoline derivatives to assess their stability when bound to protein targets, such as the main protease of SARS-CoV-2 or monoamine oxidase (MAO). nih.govacs.org These simulations, often running for nanoseconds, track the movements of every atom in the system. Key parameters analyzed include the root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the solvent-accessible surface area (SASA) to measure changes in the ligand's exposure to the solvent. nih.gov By analyzing the trajectories, researchers can confirm the stability of binding modes predicted by molecular docking and study the network of hydrogen bonds and other interactions over time. nih.govacs.org Although no specific MD simulations for this compound have been reported, this methodology represents a powerful tool for exploring its potential interactions in a biological environment.
Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics
Quantitative Structure-Property Relationship (QSPR) and the broader field of chemoinformatics leverage computational models to predict the properties and activities of molecules based on their structural features. researchgate.netturkjps.org These approaches are instrumental in materials science and drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis. mdpi.com
For the quinoline class of compounds, QSPR models have been developed to predict a wide range of properties, including biological activities like c-MET kinase inhibition, anticancer efficacy, and corrosion inhibition efficiency. researchgate.netulisboa.pt These models are built by calculating a set of molecular descriptors for a series of known quinoline derivatives and then using statistical methods, such as multiple linear regression (MLR), to find a mathematical equation that correlates these descriptors with the observed property. researchgate.netulisboa.ptnih.gov Descriptors can encode 2D or 3D structural information, such as topological indices, constitutional descriptors, or quantum-chemical parameters. arabjchem.org
Chemoinformatics tools are also used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity profiles, which are crucial for evaluating the drug-likeness of new compounds. For example, analyses based on Lipinski's "rule of five" are commonly performed on designed quinoline derivatives to assess their potential for oral bioavailability. mdpi.com These in silico methods enable the early-stage filtering of compounds that are unlikely to become successful drugs, thereby streamlining the development pipeline.
Future Perspectives and Emerging Research Avenues for 2 Prop 2 Yn 1 Yl Quinoline Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of quinoline (B57606) derivatives is increasingly benefiting from the adoption of continuous flow chemistry, which offers advantages in terms of safety, scalability, and efficiency. vapourtec.comrsc.org Future research will likely focus on adapting and optimizing the synthesis of 2-(prop-2-yn-1-yl)quinoline and its derivatives using flow reactors. This approach could enable precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times. vapourtec.comresearchgate.net
Automated synthesis platforms, which integrate robotic handling with reaction optimization algorithms, represent another promising frontier. The development of automated protocols for the multi-step synthesis of complex molecules based on the this compound scaffold could significantly accelerate the discovery of new derivatives with tailored properties. These platforms can facilitate high-throughput screening of reaction conditions and starting materials, enabling the rapid generation of libraries of novel compounds for various applications.
Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound
| Feature | Advantage in Flow Chemistry | Advantage in Automated Synthesis |
| Scalability | Seamless transition from laboratory to production scale. vapourtec.com | High-throughput synthesis of derivative libraries. |
| Safety | Enhanced control over exothermic reactions and hazardous intermediates. | Reduced manual handling of potentially toxic reagents. |
| Efficiency | Improved heat and mass transfer, leading to faster reactions and higher yields. researchgate.net | Unattended operation and automated optimization of reaction parameters. |
| Reproducibility | Consistent product quality due to precise control over reaction conditions. | High fidelity in reproducing synthetic protocols. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The terminal alkyne group in this compound is a versatile handle for a wide array of chemical transformations. While classical alkyne reactions are well-established, future research is expected to uncover novel reactivity patterns, particularly through the use of advanced catalytic methods.
Transition-metal-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to this compound is ripe for exploration. mdpi.comnih.gov For instance, metal-catalyzed (cross-)dimerization reactions could lead to the formation of novel 1,3-enyne structures. nih.gov Furthermore, cycloaddition reactions, such as the [4+2] cycloaddition, offer a pathway to construct complex fused-ring systems. nih.govresearchgate.netcombichemistry.com The development of new catalytic systems will be crucial in controlling the regioselectivity and stereoselectivity of these transformations.
Photochemical reactions also present an exciting avenue for exploring unprecedented transformations of this compound. nih.gov Light-induced reactions could enable the formation of unique molecular architectures that are not accessible through traditional thermal methods. The investigation of dearomative cycloadditions with alkenes, for example, could yield structurally complex and diverse scaffolds. nih.gov
Development of Next-Generation Functional Materials and Catalytic Systems
The distinct electronic and structural properties of the quinoline ring system, combined with the reactive alkyne functionality, make this compound an attractive building block for the development of advanced materials.
In the realm of polymer chemistry, this compound can serve as a monomer for the synthesis of novel polymers with unique optical, electronic, or biological properties. nih.gov The quinoline moiety can impart fluorescence or conductivity, while the alkyne group provides a site for post-polymerization modification, allowing for the fine-tuning of material properties.
Metal-Organic Frameworks (MOFs) are another area where this compound could find significant application. nih.govias.ac.in The quinoline nitrogen and the alkyne's triple bond can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials. These MOFs could have applications in gas storage, separation, and catalysis. The functionalization of the quinoline ring or the alkyne terminus prior to MOF assembly could allow for the creation of materials with tailored pore environments and functionalities. rsc.orgresearchgate.net
Furthermore, coordination complexes of this compound with transition metals could themselves act as novel catalytic systems. nih.govmdpi.com The quinoline scaffold can act as a ligand, influencing the catalytic activity and selectivity of the metal center. These complexes could be designed to catalyze a variety of organic transformations.
Table 2: Potential Functional Materials and Catalytic Systems from this compound
| Material/System | Potential Application | Key Feature |
| Polymers | Organic light-emitting diodes (OLEDs), sensors, drug delivery. nih.govresearchgate.net | Tunable electronic and photophysical properties. |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing. nih.govias.ac.in | High porosity and tailorable functionality. rsc.orgresearchgate.net |
| Metal Complexes | Homogeneous and heterogeneous catalysis. nih.govmdpi.com | Modifiable ligand scaffold for tuning catalytic activity. |
Interdisciplinary Research Directions and Potential Cross-Applications
The versatility of the this compound scaffold lends itself to a wide range of interdisciplinary research efforts, bridging organic synthesis with medicinal chemistry, materials science, and chemical biology.
In medicinal chemistry, the quinoline core is a well-established pharmacophore found in numerous drugs. nih.govnih.govnih.govnih.gov The propargyl group of this compound can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the quinoline moiety to biomolecules or to create libraries of potential drug candidates through multicomponent reactions. rsc.org This approach could lead to the development of new therapeutic agents with enhanced efficacy and target specificity. mdpi.com
In materials science, the incorporation of this compound into larger molecular architectures could lead to the development of novel materials for electronics and photonics. researchgate.net Its fluorescent properties, derived from the quinoline ring, could be harnessed in the design of chemical sensors or bioimaging agents.
From a chemical biology perspective, this compound can be used as a chemical probe to study biological processes. The alkyne handle allows for its attachment to reporter molecules, enabling the visualization and tracking of its interactions with biological targets. This could provide valuable insights into the mechanisms of action of quinoline-based drugs and help in the identification of new therapeutic targets.
The future of this compound chemistry is bright, with numerous avenues for exploration that promise to yield not only fundamental chemical knowledge but also practical applications across a spectrum of scientific disciplines.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(Prop-2-yn-1-yl)quinoline derivatives?
The synthesis of quinoline derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) is synthesized via established methods using quinoline and benzimidazole precursors under reflux conditions in ethanol or methanol, followed by purification via column chromatography . For this compound derivatives, propargyl bromide or acetylene-containing reagents are often used to introduce the alkyne moiety at the quinoline C2 position. Reaction optimization includes temperature control (60–80°C) and catalysts like CuI for Sonogashira coupling .
Q. How can structural characterization of this compound derivatives be performed?
Structural elucidation combines spectroscopic and crystallographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the propargyl group (δ ~2.5–3.5 ppm for terminal alkynes) and quinoline aromatic protons.
- X-ray crystallography : Single-crystal diffraction using SHELXL refines bond lengths and angles, validating molecular geometry. Mercury software aids in visualizing packing patterns and intermolecular interactions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. What biological activities have been reported for quinoline derivatives, and how are they evaluated?
Quinoline derivatives exhibit antileishmanial, antimicrobial, and anticancer activities. For example, this compound salts (QDS3) showed IC₅₀ values of 5.48 μM against Leishmania amazonensis amastigotes in vitro, comparable to miltefosine. Assays involve:
- In vitro cytotoxicity : Murine macrophage viability tests (MTT assay) to determine selectivity indices.
- Mechanistic studies : Flow cytometry to assess apoptosis-like cell death via mitochondrial membrane potential disruption .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions for this compound complexes?
Discrepancies between computational (DFT) and experimental bond lengths/angles are addressed using SHELXL refinement. For example, torsional angles in metal complexes (e.g., Zn or Cu-BQ complexes) may deviate from DFT models due to crystal packing forces. Mercury’s "packing similarity" tool compares experimental structures with simulated ones, identifying steric or electronic influences .
Q. What strategies optimize the photophysical properties of this compound for optoelectronic applications?
- Substituent tuning : Electron-withdrawing groups (e.g., -Cl, -F) at the quinoline C4 position enhance fluorescence quantum yields.
- Metal coordination : Zn(II) or Ir(III) complexes with this compound ligands improve charge-transfer efficiency. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .
Q. How can computational tools predict the drug-likeness and toxicity of novel this compound derivatives?
- Swiss ADME : Predicts pharmacokinetic properties (e.g., LogP, bioavailability) based on SMILES strings. For example, a quinoline derivative with LogP <5 and TPSA <140 Ų is prioritized for oral administration.
- PASS (Prediction of Activity Spectra) : Estimates antileishmanial or antitumor activity probabilities using structure-activity relationships. Validation requires in vitro IC₅₀ correlation .
Q. What experimental designs address low reproducibility in biological assays for quinoline-based compounds?
- Standardized protocols : Use fixed cell lines (e.g., THP-1 macrophages) and control compounds (e.g., miltefosine) in parallel.
- Dose-response curves : Triplicate measurements with statistical analysis (ANOVA, p<0.05) to minimize batch variability.
- Mechanistic redundancy : Combine flow cytometry, ROS assays, and Western blotting to cross-validate apoptosis pathways .
Q. How are reaction conditions optimized for scaling up this compound synthesis without compromising yield?
- Solvent selection : Replace ethanol with acetonitrile to reduce reflux time.
- Catalyst screening : Pd/Cu bimetallic systems enhance Sonogashira coupling efficiency at lower temperatures (40°C).
- Continuous flow reactors : Improve heat transfer and reduce side reactions, achieving >85% yield in pilot-scale syntheses .
Data Interpretation and Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?
Q. What methods validate the purity of this compound derivatives when HPLC results conflict with biological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
